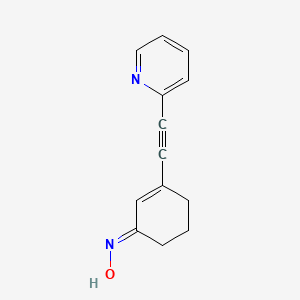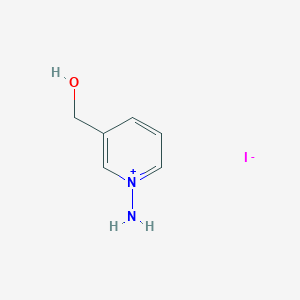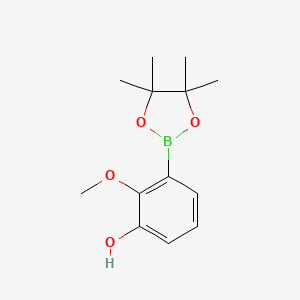![molecular formula C16H16BrN3O2S2 B12273341 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonamide group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the pyrazole derivative with the brominated thiophene-sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom and thiophene ring can participate in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide: Lacks the methyl group on the pyrazole ring.
5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide: Has a chlorine atom instead of bromine.
5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-sulfonamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the bromine atom, thiophene ring, and sulfonamide group in 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide makes it unique
Properties
Molecular Formula |
C16H16BrN3O2S2 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
5-bromo-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H16BrN3O2S2/c1-20-11-14(10-18-20)13-4-2-12(3-5-13)8-9-19-24(21,22)16-7-6-15(17)23-16/h2-7,10-11,19H,8-9H2,1H3 |
InChI Key |
KXCSEWNSKGEGDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12273283.png)
![2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12273284.png)

![6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12273291.png)
![11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12273301.png)

![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
![9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273326.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline](/img/structure/B12273329.png)
![N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine](/img/structure/B12273335.png)

